9-(2,3-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC15022725
Molecular Formula: C21H26N4O3S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N4O3S |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 9-(2,3-dimethoxyphenyl)-2-ethylsulfanyl-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C21H26N4O3S/c1-6-29-20-23-19-22-13-10-21(2,3)11-14(26)16(13)17(25(19)24-20)12-8-7-9-15(27-4)18(12)28-5/h7-9,17H,6,10-11H2,1-5H3,(H,22,23,24) |
| Standard InChI Key | NBGJIPGSABEXGL-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=C(C(=CC=C4)OC)OC |
Introduction
9-(2,3-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro124triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazoline derivatives. This compound exhibits potential pharmacological activities, making it of interest in medicinal chemistry and drug development. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
Synthesis
The synthesis of 9-(2,3-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity but are often proprietary or found in specialized literature.
Biological Activities and Applications
This compound is of interest in medicinal chemistry due to its diverse biological activities. It can interact with biological targets such as enzymes or receptors, which makes it a potential candidate for drug development. The specific biological activities and potential therapeutic applications are being explored through ongoing research.
Comparison with Similar Compounds
Similar compounds within the triazoloquinazoline class, such as 9-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one, also exhibit diverse biological activities. The differences in substituents, such as the position of methoxy groups on the phenyl ring, can influence the compound's reactivity and biological activity profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume